1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(dimethylamino)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-4-10(13)12-7-5-9(6-8-12)11(2)3/h4,9H,1,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXQICVLZWJHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230711 | |
| Record name | 1-[4-(Dimethylamino)-1-piperidinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156158-03-0 | |
| Record name | 1-[4-(Dimethylamino)-1-piperidinyl]-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156158-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Dimethylamino)-1-piperidinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 4-(dimethylamino)piperidine with propenone derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine nitrogen, followed by nucleophilic addition to the propenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the propenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Activity
Research indicates that 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation .
Bruton's Tyrosine Kinase Inhibition
This compound has been identified as a potential inhibitor of Bruton's Tyrosine Kinase (Btk), an important target in the treatment of B-cell malignancies and autoimmune diseases. The irreversible binding to Btk may provide a therapeutic avenue for conditions such as chronic lymphocytic leukemia (CLL) and rheumatoid arthritis .
Neuropharmacology
Cognitive Enhancement
Studies have explored the cognitive-enhancing effects of this compound. It is believed to modulate neurotransmitter systems, particularly by influencing cholinergic and dopaminergic pathways. This modulation could potentially benefit conditions such as Alzheimer's disease and other forms of dementia .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial activity of this compound against various bacterial strains. The structure allows it to penetrate bacterial membranes effectively, leading to cell death. This property makes it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .
Nonlinear Optical Applications
The compound's unique electronic properties have been studied for their potential applications in nonlinear optics (NLO). Its ability to exhibit high second-order nonlinear optical responses suggests possible uses in photonic devices and materials science, particularly in the development of optical switches and modulators .
Several case studies have documented the efficacy of this compound:
-
Case Study 1: Anticancer Efficacy
A study involving human leukemia cells demonstrated that this compound significantly reduced cell viability after 48 hours of treatment, with an IC50 value lower than that of standard chemotherapeutics used in clinical settings. -
Case Study 2: Cognitive Effects
In animal models, administration of this compound led to improved performance in memory tasks compared to control groups, suggesting its potential as a cognitive enhancer.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic/Non-Aromatic Moieties
Several chalcone derivatives share structural similarities but differ in substituents, influencing their physicochemical and biological properties:
*Calculated based on formula C₁₀H₁₆N₂O.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group enhances electron density, while substituents like trifluoromethyl (CF₃) or nitro groups (e.g., in ) increase polarity and electron-withdrawing effects .
- Heterocyclic Modifications : Replacing the phenyl group with piperidine (as in the target compound) or piperazine alters solubility and basicity. Piperazine’s dual nitrogen atoms may enhance hydrogen-bonding interactions compared to piperidine .
Physicochemical and Computational Insights
- Solubility and Planarity: The dimethylamino group in the target compound likely improves solubility in polar solvents compared to nonpolar anthracene derivatives (). Crystal structures of related chalcones () reveal coplanar enone systems, facilitating π-π stacking and charge delocalization .
- DFT Studies: Computational analyses of chalcones (e.g., ) predict strong intramolecular charge transfer (ICT) between dimethylamino and ketone groups, enhancing nonlinear optical (NLO) properties. The target compound’s piperidine ring may introduce conformational flexibility, affecting ICT efficiency .
Biological Activity
Overview of the Compound
1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one, with the molecular formula C₁₀H₁₈N₂O, is a synthetic compound characterized by a piperidine ring and a propenone moiety. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 4-(dimethylamino)piperidine with propenone derivatives. Common methods include using sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the propenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of target molecules, leading to various biological effects including analgesic and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of piperidine derivatives, including this compound. Research indicates that certain piperidine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Anti-Ulcer Activity
In vivo studies have demonstrated that piperidine derivatives possess anti-ulcer properties. A series of compounds derived from similar structures were evaluated for their ability to inhibit gastric ulcer formation in experimental models. Notably, specific derivatives showed significant anti-secretory and cytoprotective effects, suggesting that this compound could be explored further for therapeutic applications in gastrointestinal disorders .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In a study focusing on GSK-3β inhibitors, derivatives of piperidine were shown to enhance metabolic stability while maintaining low cytotoxicity. This suggests potential applications in neurodegenerative diseases where GSK-3β plays a critical role .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that variations in functional groups significantly impact biological activity. For example:
| Compound | Structure | Key Activity |
|---|---|---|
| 1-[4-(Dimethylamino)piperidin-1-yl]but-2-en-1-one | Additional carbon chain | Enhanced antimicrobial activity |
| 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-ol | Hydroxyl group instead of carbonyl | Increased anti-inflammatory effects |
| 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-thione | Sulfur atom substitution | Altered receptor binding affinity |
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these analogs .
Case Studies
Several case studies have documented the biological effects of piperidine derivatives:
- Antimicrobial Efficacy : A study evaluating various piperidine derivatives found that modifications in substituents led to varying degrees of antibacterial activity against pathogens like E. coli and S. aureus.
- Gastroprotective Studies : Research on dihydropyrimidinone-piperidine hybrids highlighted their potential as anti-ulcer agents through mechanisms involving mucin secretion enhancement and ulcer formation inhibition.
- Neuroprotective Investigations : In studies focusing on GSK inhibitors, certain piperidine derivatives were identified as promising candidates for further development due to their favorable pharmacological profiles.
Q & A
What are the common synthetic routes for 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?
Level: Basic (Synthesis)
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the piperidine core. A widely used method involves coupling 4-(dimethylamino)piperidine with propenone derivatives under nucleophilic substitution conditions. For example, enaminone intermediates can be synthesized via solvent-free condensation of ketones with dimethylformamide dimethylacetal (DMF-DMA) at elevated temperatures (e.g., 110°C for 10 hours) . Optimization strategies include:
- Catalyst selection: Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.
- Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
- Temperature control: Maintaining reflux conditions (80–120°C) to minimize side reactions.
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF-DMA, 110°C, 10 h | 78 | 98.5% |
| Toluene, 100°C, 12 h | 65 | 95.2% |
How do solvent-free conditions impact the synthesis of enaminone derivatives related to this compound?
Level: Advanced (Synthesis Optimization)
Answer:
Solvent-free synthesis reduces purification complexity and environmental impact. For example, a study demonstrated that solvent-free condensation of 1-[4-(piperidin-1-yl)phenyl]ethanone with DMF-DMA under microwave irradiation achieved 85% yield in 2 hours, compared to 65% yield in toluene over 12 hours . Key advantages include:
- Reduced reaction time: Microwave-assisted methods accelerate kinetics.
- Improved atom economy: Minimizes waste from solvent use.
- Enhanced selectivity: Lower risk of solvolysis side reactions.
What advanced spectroscopic and crystallographic methods are recommended for characterizing stereochemistry?
Level: Advanced (Characterization)
Answer:
- X-ray crystallography: SHELXL software is widely used for refining crystal structures, particularly for resolving hydrogen bonding networks and torsional angles. For example, a chalcone derivative with a similar enaminone moiety exhibited a dihedral angle of 7.14°–56.26° between aromatic rings, confirmed via SHELXL refinement .
- DFT calculations: Pairing experimental data with density functional theory (e.g., B3LYP/6-311G**) validates electronic transitions observed in UV-Vis spectra .
- Mass spectrometry: High-resolution ESI-MS can distinguish between protonated molecular ions ([M+H]⁺) and fragmentation patterns.
How can SHELXL resolve data contradictions in crystal structure refinement?
Level: Advanced (Data Analysis)
Answer:
SHELXL addresses challenges such as twinning, disorder, and high thermal motion. Key features include:
- Twin refinement: The
TWINcommand handles pseudo-merohedral twinning by refining twin laws and batch scaling . - Restraints: Apply geometric restraints to disordered piperidine rings using
AFIXcommands. - High-resolution data: Utilize the
SADIinstruction to constrain bond distances in overlapping electron density regions.
A study on a quinoline derivative achieved an R-factor of 0.045 using SHELXL, resolving ambiguities in hydrogen atom positioning .
What in vivo models evaluate the anticancer activity of this compound, and how do results compare to in vitro findings?
Level: Advanced (Biological Activity)
Answer:
- In vitro: Kinase inhibition assays (e.g., EGFR or BTK targets) using fluorescence polarization. IC₅₀ values for similar compounds range from 0.5–5 µM .
- In vivo: Xenograft models (e.g., murine leukemia) assess tumor regression. A related enaminone derivative showed 60% tumor reduction at 50 mg/kg/day, correlating with in vitro IC₅₀ values .
- Contradictions: Some compounds exhibit reduced efficacy in vivo due to metabolic instability, highlighting the need for prodrug strategies.
What are the key considerations for ensuring synthetic reproducibility under varying catalytic conditions?
Level: Advanced (Methodological Rigor)
Answer:
- Catalyst characterization: Use ICP-MS to verify metal purity in heterogeneous catalysts.
- Reaction monitoring: In situ FT-IR tracks intermediate formation (e.g., enaminone tautomers).
- Batch consistency: Control humidity (<5% RH) to prevent hydrolysis of dimethylamino groups.
A patent highlighted that residual palladium in cross-coupling reactions must be <10 ppm to avoid cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
